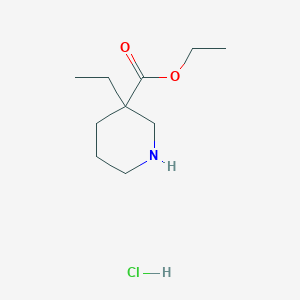

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride

Description

Ethyl 3-ethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative featuring an ethyl ester group at position 3 of the piperidine ring and an additional ethyl substituent at the same position. This compound is typically synthesized via nucleophilic substitution or hydrogenation reactions, as inferred from analogous synthetic routes for related piperidine derivatives (e.g., ). Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

ethyl 3-ethylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)6-5-7-11-8-10;/h11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVOGXVNOKPGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176523-96-9 | |

| Record name | 3-Piperidinecarboxylic acid, 3-ethyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176523-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of (N-benzyl)-3-pyridine ethyl acetate ammonium chloride (Intermediate III)

- Reactants: 3-pyridine ethyl acetate and benzyl chloride.

- Solvent: Acetonitrile (8–10 volumes relative to 3-pyridine ethyl acetate).

- Conditions: Room temperature for dropwise addition of benzyl chloride, followed by reflux at 80–90°C for 10–16 hours.

- Workup: Removal of solvent by rotary evaporation, washing residual benzyl chloride with diethyl ether, vacuum drying.

- Yield: Approximately 95%.

- Notes: TLC monitoring confirms reaction completion. The product is a yellow solid.

Catalytic Hydrogenation to Ethyl 3-piperidine acetate (Intermediate IV)

- Reactants: Intermediate III, ethanol solvent, 5% Pd/C catalyst.

- Conditions: 40 ± 5°C, 20 atm hydrogen pressure, 10 hours reaction time.

- Workup: Filtration to remove catalyst, washing with ethanol, solvent removal, basification with 2M sodium carbonate (pH 9–10), extraction with ethyl acetate, drying over anhydrous sodium sulfate.

- Yield: 100%.

- Notes: The reaction converts the pyridine ring to piperidine, yielding a yellow oil.

Resolution of Ethyl 3-piperidine acetate (Intermediate V)

Formation of Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride (Final product VI)

- Reactants: (R)-3-piperidine ethyl acetate dissolved in diethyl ether.

- Conditions: Ice-water bath, continuous introduction of dry HCl gas for 2 hours.

- Workup: Formation of white solid hydrochloride salt, suction filtration, washing with ether, drying.

- Yield: 100%.

- Notes: The product is a stable, easy-to-store white solid.

Summary Table of Preparation Steps

| Step | Compound/Intermediate | Key Reagents & Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | (N-benzyl)-3-pyridine ethyl acetate ammonium chloride (III) | 3-pyridine ethyl acetate + benzyl chloride, acetonitrile, reflux 80–90°C, 10–16h | 95 | Yellow solid | TLC monitored, solvent removal, ether wash |

| 2 | Ethyl 3-piperidine acetate (IV) | Pd/C catalyst, ethanol, 40±5°C, 20 atm H2, 10h | 100 | Yellow oil | Catalytic hydrogenation, basification, extraction |

| 3 | Resolution to (R)- or (S)-3-piperidine ethyl acetate (V) | L-(+)- or D-(-)-mandelic acid | — | Enantiomerically pure isomers | Critical for optical purity |

| 4 | This compound (VI) | (R)-3-piperidine ethyl acetate + dry HCl gas, diethyl ether, ice bath, 2h | 100 | White solid | Stable hydrochloride salt |

Detailed Analysis of Preparation Methodology

- Choice of Starting Materials: The use of 3-pyridine ethyl acetate provides a suitable pyridine ring for subsequent reduction and functionalization.

- Alkylation with Benzyl Chloride: This step activates the pyridine ring by forming an ammonium salt, facilitating the hydrogenation step.

- Catalytic Hydrogenation: The use of palladium on carbon under pressurized hydrogen effectively reduces the aromatic pyridine ring to a saturated piperidine ring without affecting the ester functionality.

- Resolution: The use of chiral mandelic acid salts allows for separation of enantiomers, which is essential for applications requiring stereochemical specificity.

- Hydrochloride Salt Formation: Introduction of dry HCl gas in diethyl ether leads to precipitation of the hydrochloride salt, enhancing stability and ease of handling.

Research Findings and Practical Considerations

- The described methods achieve high yields (95–100%) at each stage, indicating efficient reactions and minimal side products.

- Reaction temperatures and times are optimized to balance reaction completion and product stability.

- The use of dry HCl gas and low temperatures prevents decomposition and ensures high purity of the hydrochloride salt.

- The resolution step is crucial for obtaining the desired enantiomer, which may influence the compound's pharmacological properties.

- The multi-step synthesis requires careful control of reaction conditions, solvent purity, and workup procedures to maintain product integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural properties facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Piperidine-3-carboxylic acid derivatives |

| Reduction | Sodium borohydride | Alcohol derivatives |

| Substitution | Thionyl chloride | Various substituted piperidine derivatives |

Biology

- Precursor for Bioactive Molecules : Ethyl 3-ethylpiperidine-3-carboxylate hydrochloride is utilized in synthesizing biologically active molecules such as enzyme inhibitors and receptor agonists. Its structural attributes allow it to interact effectively with various biological targets .

Medicine

- Drug Development : The compound has been explored in the development of new drugs targeting the central nervous system and cancer therapy. Research indicates that derivatives exhibit cytotoxicity against cancer cell lines, enhancing their pharmacological properties through the introduction of the piperidine ring .

| Therapeutic Area | Compound Derivatives | Activity |

|---|---|---|

| Cancer Therapy | Piperidine derivatives | Cytotoxicity against tumor cells |

| CNS Disorders | Enzyme inhibitors | Targeting acetylcholinesterase |

Case Study 1: Cancer Therapy

Recent studies have demonstrated that piperidine derivatives derived from this compound exhibit enhanced cytotoxicity in hypopharyngeal tumor cell models compared to standard treatments like bleomycin. This indicates the potential for developing more effective anticancer agents using this compound as a precursor .

Case Study 2: CNS Drug Development

Research on the incorporation of ethyl piperidine derivatives into drug formulations has shown improved brain exposure and inhibitory effects on key enzymes related to Alzheimer's disease. These findings highlight the compound's role in creating dual inhibitors with antioxidant properties .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-3-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Ethyl vs. Ester vs. Carboxylic Acid: Unlike 3-ethylpiperidine-3-carboxylic acid hydrochloride, the ethyl ester group in the target compound improves metabolic stability against esterases, making it more suitable for drug delivery .

Ring Modifications :

- Ketone-Containing Analogs : Ethyl 4-piperidone-3-carboxylate hydrochloride contains a reactive ketone at C4, enabling chemical modifications like Schiff base formation. In contrast, the target compound lacks such functionality, limiting its reactivity but improving stability .

- Benzylated Derivatives : The benzyl group in 1-benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride introduces steric bulk and aromaticity, which could enhance binding to hydrophobic enzyme pockets compared to the simpler ethyl-substituted target compound .

Physicochemical and Pharmacokinetic Implications

- Lipophilicity : The ethyl groups in the target compound likely increase logP values compared to methyl or unsubstituted analogs, favoring passive diffusion across biological membranes .

- Solubility : As a hydrochloride salt, the compound benefits from improved solubility in polar solvents, though bulkier substituents may reduce crystallinity and melting points .

- Metabolic Stability : The absence of reactive groups (e.g., ketones) in the target compound suggests slower hepatic metabolism compared to analogs like Ethyl 4-piperidone-3-carboxylate hydrochloride .

Biological Activity

Ethyl 3-ethylpiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanism of action, applications in various fields, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by an ethyl substitution on the piperidine ring. This structural modification influences its biological activity and interaction with molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an inhibitor or activator , affecting various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing neurological functions.

Biological Activities

The compound exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates potential applications in treating neurological disorders such as epilepsy and anxiety due to its role as a GABA reuptake inhibitor.

- Anticancer Properties : Some studies suggest that derivatives of piperidine compounds may exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

Applications

This compound has a range of applications across different fields:

- Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly sedative and anti-arrhythmia drugs .

- Agrochemical Formulations : The compound enhances the efficacy of pesticides and herbicides, contributing to improved crop yields .

- Research Reagents : It acts as a valuable reagent in organic synthesis, facilitating the production of complex molecules in both academic and industrial laboratories .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound showed weak potency against the PD-1/PD-L1 complex formation, indicating potential immunotherapeutic applications .

- Another investigation highlighted its role in modulating synaptic transmission through receptor binding, suggesting implications for neuropharmacology.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 3-ethylpiperidine-3-carboxylate Hydrochloride, and how can purity be optimized?

- Methodology : Cyclization of ethyl 3-ethylpiperidine-3-carboxylate using HCl gas or concentrated hydrochloric acid under controlled anhydrous conditions is a common route. Purification via recrystallization (e.g., ethanol/water mixtures) and monitoring by HPLC (≥95% purity threshold) ensures optimal yield and purity. Adjusting reaction temperature (e.g., 0–5°C for acid addition) minimizes byproducts .

- Key Parameters : Monitor pH during neutralization and use vacuum drying to remove residual solvents. Purity validation should include NMR (¹H/¹³C) and melting point analysis (compare with literature values, e.g., 172–175°C for analogous piperidine derivatives) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify substituents on the piperidine ring (e.g., ethyl and ester groups) and confirm hydrochloride salt formation via downfield shifts of NH protons (~10–12 ppm) .

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1700 cm⁻¹ and NH⁺Cl⁻ vibrations at 2500–3000 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ ions) .

Q. How can solubility and stability be assessed for this compound in aqueous buffers?

- Methodology :

- Solubility : Perform shake-flask experiments in phosphate-buffered saline (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Centrifuge and quantify supernatant via UV-Vis at λmax ~210–220 nm .

- Stability : Incubate at 4°C, 25°C, and 40°C for 14 days. Analyze degradation products using HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can enantiomeric purity be resolved if this compound exhibits chirality?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Optimize flow rate (1 mL/min) and detect enantiomers via polarimetry or circular dichroism .

- Derivatization : Convert to diastereomers using (+)- or (-)-menthol chloroformate, then separate via reverse-phase HPLC .

Q. What experimental strategies address contradictions in reported melting points or purity across synthesis batches?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to distinguish melting points from degradation events .

- Batch Comparison : Analyze impurities via LC-MS and correlate with synthetic conditions (e.g., HCl stoichiometry, drying time). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve consistency .

Q. How can in vivo pharmacokinetic profiles be evaluated for this compound?

- Methodology :

- Animal Studies : Administer intravenously (1–5 mg/kg) to rodents. Collect plasma samples at 0, 1, 3, 6, and 24 hours. Extract using SPE columns and quantify via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Metabolite Identification : Perform hepatic microsome incubations and analyze metabolites using high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in a fume hood to avoid HCl vapor exposure .

- Spill Management : Neutralize acid spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste under EPA guidelines .

Method Validation and Data Analysis

Q. How to validate an HPLC method for quantifying this compound in biological matrices?

- Methodology :

- Linearity : Prepare calibration curves (0.1–100 µg/mL) in plasma. Assess correlation coefficient (R² > 0.995) .

- Precision/Accuracy : Run intraday/interday replicates (n=6). Accept %RSD < 15% and recovery 85–115% .

Q. What computational tools predict the binding affinity of this compound to biological targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.